molecular formula C6H11BrMg B3030612 Cyclohexylmagnesium Bromide CAS No. 931-50-0

Cyclohexylmagnesium Bromide

Cat. No.: B3030612
CAS No.: 931-50-0
M. Wt: 187.36 g/mol
InChI Key: GFTXWCQFWLOXAT-UHFFFAOYSA-M
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Description

Cyclohexylmagnesium bromide, with the chemical formula C6H11BrMg, is an organometallic compound commonly used in organic synthesis. It is a colorless to yellowish liquid characterized by its cyclohexyl and magnesium bromide functional groups. This compound is a valuable reagent in Grignard reactions, facilitating the formation of carbon-carbon bonds. It is widely employed in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products .

Mechanism of Action

Target of Action

Cyclohexylmagnesium bromide is a Grignard reagent . Grignard reagents are organometallic compounds that are primarily used as nucleophiles in the formation of carbon-carbon bonds . They target electrophilic carbon species, such as epoxides, aldehydes, ketones, and esters .

Mode of Action

The mode of action of this compound involves the formation of new carbon-carbon bonds . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in the target molecule . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

This compound is involved in several biochemical pathways. It participates in the isomerization polymerization of alkenylcyclohexanes, intramolecular rearrangements of vinylidenecyclopropanes, and cycloisomerization of cyclic and acyclic enynes . These reactions lead to the formation of new organic compounds with potential biological activity .

Pharmacokinetics

It is typically prepared and used immediately in a controlled laboratory setting .

Result of Action

The result of the action of this compound is the formation of new organic compounds through the creation of carbon-carbon bonds . For example, it can react with carbon dioxide (CO2) to give carboxylic acids . It can also participate in the synthesis of biologically active molecules, including dipeptidyl boronic acid proteasome inhibitors .

Action Environment

The action of this compound is highly dependent on the environment. It is sensitive to moisture and air, and it requires an anhydrous and oxygen-free environment for its preparation and reactions . The reaction is typically carried out in a solvent like dry ether . The rate and efficiency of the reaction can be influenced by factors such as temperature and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylmagnesium bromide is typically prepared via the reaction of cyclohexyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The mixture is then refluxed until the magnesium is fully consumed, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yields and purity. The product is then purified and stored under inert conditions to prevent degradation .

Properties

IUPAC Name

magnesium;cyclohexane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTXWCQFWLOXAT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[CH-]CC1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473079
Record name Cyclohexylmagnesium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-50-0
Record name Cyclohexylmagnesium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexylmagnesium Bromide
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